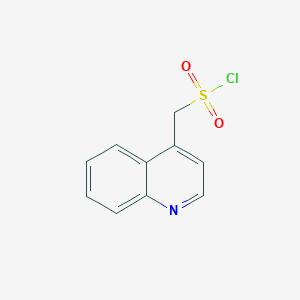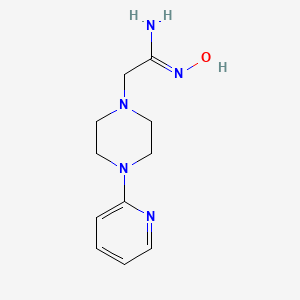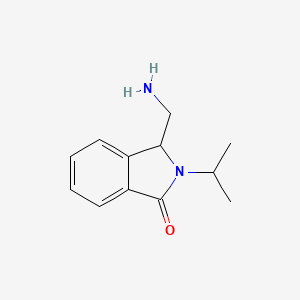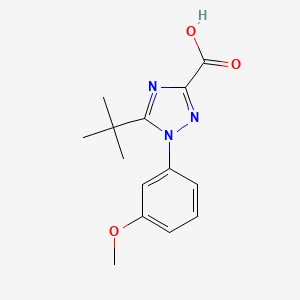![molecular formula C7H9BrN2O2 B13219070 2-Bromo-3-methoxy-5H,6H,8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B13219070.png)
2-Bromo-3-methoxy-5H,6H,8H-imidazo[2,1-c][1,4]oxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-methoxy-5H,6H,8H-imidazo[2,1-c][1,4]oxazine: is a heterocyclic compound with the following chemical formula:
C7H9BrN2O2
. It belongs to the imidazole family, characterized by a five-membered ring containing three carbon atoms, two nitrogen atoms, and two double bonds . Imidazoles play crucial roles in various biological processes and have applications in both medicinal chemistry and industry.Méthodes De Préparation
Synthetic Routes:: The synthetic routes for this compound involve cyclization reactions. One common method is the condensation of 2-bromo-3-methoxyaniline with glyoxal in the presence of an acid catalyst. The resulting intermediate undergoes intramolecular cyclization to form the imidazo[2,1-c][1,4]oxazine ring system.
Reaction Conditions::- Reactants: 2-bromo-3-methoxyaniline, glyoxal
- Catalyst: Acidic conditions (e.g., sulfuric acid)
- Temperature: Typically performed at elevated temperatures
- Solvent: Organic solvents (e.g., ethanol, dichloromethane)
Industrial Production:: While research laboratories often use custom synthetic routes, industrial production may involve more efficient and scalable methods. Unfortunately, specific industrial-scale processes for this compound are not widely documented.
Analyse Des Réactions Chimiques
Reactivity::
Oxidation: The methoxy group can be oxidized to the corresponding carbonyl group.
Substitution: The bromine atom can undergo nucleophilic substitution reactions.
Reduction: Reduction of the imidazo[2,1-c][1,4]oxazine ring system may yield different derivatives.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).
Major Products:: The specific products formed depend on the reaction conditions and substituents present. Oxidation may yield the corresponding carbonyl compound, while substitution could lead to various derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry::
Antimicrobial Properties: Imidazoles exhibit antimicrobial activity, making them valuable in drug discovery.
Anticancer Potential: Some imidazole derivatives show promising anticancer effects.
Dyes and Pigments: Imidazoles serve as precursors for dyes and pigments.
Corrosion Inhibitors: Imidazole-based compounds protect metals from corrosion.
Mécanisme D'action
The exact mechanism of action for 2-Bromo-3-methoxy-5H,6H,8H-imidazo[2,1-c][1,4]oxazine remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
While this compound is unique due to its specific substitution pattern, it shares similarities with other imidazole derivatives, such as 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid . These related compounds may have distinct properties and applications.
Propriétés
Formule moléculaire |
C7H9BrN2O2 |
|---|---|
Poids moléculaire |
233.06 g/mol |
Nom IUPAC |
2-bromo-3-methoxy-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine |
InChI |
InChI=1S/C7H9BrN2O2/c1-11-7-6(8)9-5-4-12-3-2-10(5)7/h2-4H2,1H3 |
Clé InChI |
VRHSQLGNZKMUET-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(N=C2N1CCOC2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(Benzyloxy)-2-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)-4-oxobutanoic acid](/img/structure/B13218994.png)

![N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine](/img/structure/B13219005.png)
![2-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclohexan-1-amine](/img/structure/B13219023.png)









